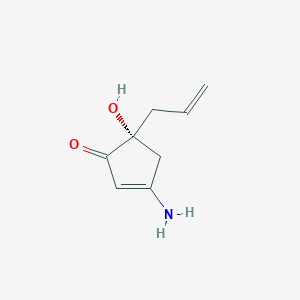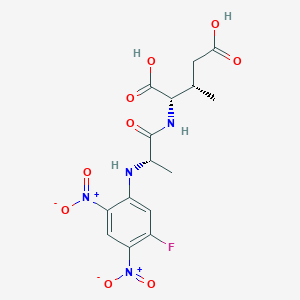
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid is a synthetic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an alanyl-glutamic acid backbone, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine and L-glutamic acid derivatives. The process begins with the preparation of 5-fluoro-2,4-dinitrobenzene, which is then reacted with L-alanine in the presence of a base such as sodium bicarbonate. The resulting intermediate is further reacted with L-glutamic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The fluoro and nitro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications .
科学的研究の応用
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the determination of enantiomeric excess and chiral separation.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
N-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: A similar compound used in chiral separation and analytical chemistry.
N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide: Another derivative with applications in biochemical assays
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid stands out due to its specific combination of functional groups, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
CAS番号 |
922191-77-3 |
|---|---|
分子式 |
C15H17FN4O9 |
分子量 |
416.31 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13-/m0/s1 |
InChIキー |
FZWOMZRMWKKVQX-MREMCGJQSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
正規SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)
![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
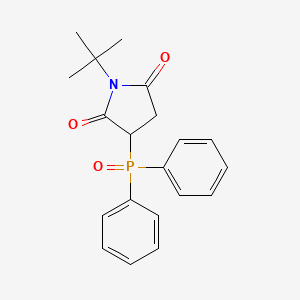
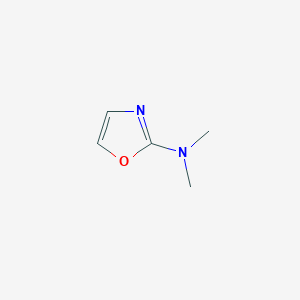
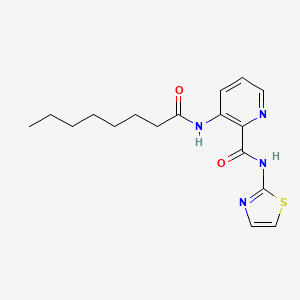
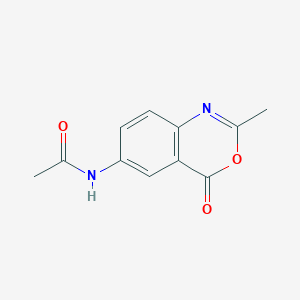
![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)

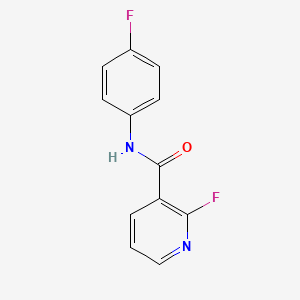
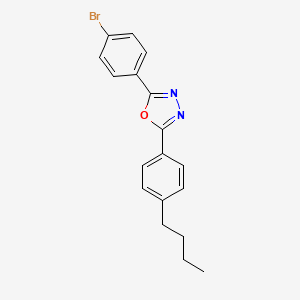
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
